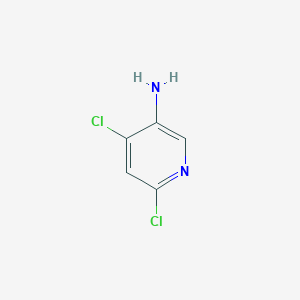

4,6-Dichloropyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGVTWONYOCYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344286 | |

| Record name | 4,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-93-9 | |

| Record name | 4,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,6-Dichloropyridin-3-amine from Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloropyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The document details synthetic pathways starting from common pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction schemes to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of hepatitis B virus (HBV) inhibitors and other biologically active molecules.[1] Its specific substitution pattern makes it an important synthon for creating complex heterocyclic structures. This guide focuses on practical and reported methods for its preparation from readily available pyridine precursors.

Synthetic Pathways

Two primary synthetic routes are detailed below, starting from either 3-aminopyridine or 4,6-dihydroxypyrimidine. Each pathway involves a series of chemical transformations to achieve the target molecule.

Pathway 1: Synthesis from 3-Aminopyridine via Chlorination and Nitration

A common approach to functionalized pyridines involves the direct modification of simpler, commercially available precursors like 3-aminopyridine. This pathway involves initial chlorination followed by nitration and subsequent reduction.

Caption: Synthesis of this compound from 3-Aminopyridine.

Pathway 2: Synthesis from 4,6-Dichloronicotinamide via Hofmann Rearrangement

An alternative and often efficient method involves the Hofmann rearrangement of a corresponding amide. This pathway starts with the synthesis of 4,6-dichloronicotinamide, which can be prepared from 4,6-dihydroxypyrimidine.

Caption: Synthesis via Hofmann Rearrangement.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of this compound.

Table 1: Synthesis of 2-Chloro-3-aminopyridine from 3-Aminopyridine

| Parameter | Value | Reference |

| Starting Material | 3-Aminopyridine | [2] |

| Reagents | Chlorine gas, Hydrogen chloride, Catalyst (FeCl3, NiCl2, or CuCl2) | [2] |

| Solvent | Water | [2] |

| Temperature | 15-50 °C | [2] |

| Reaction Time | Not Specified | |

| Yield | 70-75% | [2] |

Table 2: Hofmann Rearrangement of 4,6-Dichloronicotinamide

| Parameter | Value | Reference |

| Starting Material | 4,6-Dichloronicotinamide | [1] |

| Reagents | Sodium hydroxide, Bromine | [1] |

| Solvent | Water, 1,4-Dioxane | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 18 hours | [1] |

| Yield | 73% | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-aminopyridine

This protocol is based on the chlorination of 3-aminopyridine in the presence of a catalyst.[2]

Materials:

-

3-Aminopyridine

-

Hydrogen chloride

-

Chlorine gas

-

Ferric chloride (or Nickel/Copper chloride)

-

Water

Procedure:

-

Prepare a 25-45% (by weight) aqueous solution of 1 molar part of 3-aminopyridine in 3-4 molar parts of hydrogen chloride.

-

Add a catalytic amount (1-8% by weight based on 3-aminopyridine) of ferric chloride.

-

Stir the mixture and bubble chlorine gas through the solution.

-

Maintain the reaction temperature between 15-50 °C, using cooling as necessary to control the exothermic reaction.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, process the reaction mixture to isolate the product.

Protocol 2: Synthesis of this compound via Hofmann Rearrangement

This protocol details the conversion of 4,6-dichloronicotinamide to the target amine.[1]

Materials:

-

4,6-Dichloronicotinamide

-

Sodium hydroxide

-

Bromine

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Dissolve sodium hydroxide (6.60 g, 165 mmol) in water (31 mL) in an ice bath.

-

Add bromine (2.08 mL, 40.6 mmol) dropwise to the cooled sodium hydroxide solution and stir for 15 minutes.

-

Dissolve 4,6-dichloronicotinamide (7.27 g, 38.1 mmol) in 1,4-dioxane (21 mL).

-

Slowly add the 4,6-dichloronicotinamide solution to the bromine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Remove volatile components by distillation under reduced pressure.

-

Dilute the remaining solution with brine and extract with ethyl acetate.

-

Separate the aqueous phase and extract it twice more with ethyl acetate.

-

Combine the organic layers, dry with sodium sulfate, decant, and concentrate to yield an orange-colored oil.

-

Purify the crude product by silica gel column chromatography using 25% ethyl acetate in hexane as the eluent to obtain 4,6-dichloropyridin-3-ylamine as a brown solid (4.54 g, 73% yield).[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the Hofmann rearrangement of 4,6-dichloronicotinamide offering a well-documented and high-yielding route. The selection of a specific synthetic strategy will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocols and data presented in this guide are intended to support researchers in the efficient and successful synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Characterization of 4,6-Dichloropyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 4,6-Dichloropyridin-3-amine. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, it presents expected spectral characteristics based on the analysis of structurally similar compounds, offering a predictive framework for researchers. This guide is intended to be a valuable resource for scientists engaged in the synthesis, quality control, and application of this and related heterocyclic compounds in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic techniques are indispensable for providing detailed information about its molecular structure, functional groups, and purity. This guide details the theoretical underpinnings and practical application of key spectroscopic methods for the characterization of this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 | Singlet | H-2 |

| ~7.0 | Singlet | H-5 |

| ~4.0 - 5.0 | Broad Singlet | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~145 | C-4 |

| ~143 | C-6 |

| ~140 | C-2 |

| ~125 | C-3 |

| ~120 | C-5 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Sharp (Doublet) | N-H Stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1630 - 1600 | Strong | N-H Bend (Scissoring) |

| 1580 - 1450 | Strong | C=C and C=N Ring Stretching |

| 1350 - 1250 | Strong | C-N Stretch (aromatic amine) |

| 850 - 750 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 162/164/166 | Molecular Ion Peak [M]⁺ (isotopic pattern for two chlorine atoms) |

| 127/129 | [M-Cl]⁺ |

| 100 | [M-Cl-HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~250-260 | Not Available | Ethanol or Methanol |

| ~290-310 | Not Available | Ethanol or Methanol |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is typically sufficient.

-

Co-add a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a single quadrupole or time-of-flight (TOF) analyzer, with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) inlet.

-

Use a standard EI energy of 70 eV.

-

Set the ion source temperature to an appropriate value (e.g., 200-250 °C).

-

Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Record the spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. While public data is currently scarce, the experimental protocols and predictive data presented in this guide provide a solid foundation for researchers to perform their own analyses. The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offers a powerful toolkit for the unambiguous identification and purity assessment of this and other related heterocyclic compounds. It is recommended that researchers performing these analyses for the first time consult with an experienced spectroscopist.

In-Depth Technical Guide: ¹H and ¹³C NMR Data for 4,6-Dichloropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 4,6-Dichloropyridin-3-amine (CAS No: 7321-93-9). Due to the limited availability of experimentally derived public data, this guide presents predicted ¹H and ¹³C NMR spectral data, which serves as a valuable reference for the structural elucidation and quality assessment of this compound. The information is intended to support researchers and professionals in drug development and other scientific endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were estimated using advanced computational models and provide a reliable approximation of the expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 | ~8.0 - 8.2 | Singlet |

| H-5 | ~7.1 - 7.3 | Singlet |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | ~140 - 142 |

| C-3 | ~138 - 140 |

| C-4 | ~145 - 147 |

| C-5 | ~118 - 120 |

| C-6 | ~148 - 150 |

Note: The predicted ¹³C chemical shifts are estimated based on established chemical shift prediction models for substituted pyridines.

Experimental Protocols

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended starting point due to its ability to dissolve a wide range of polar compounds. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is of high purity (≥99.8% D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-16 ppm (centered around 6-7 ppm).

-

Temperature: 298 K (25 °C).

-

¹³C NMR Acquisition

-

Spectrometer Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Maintain the lock and shim settings from the ¹H setup.

-

-

Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is used for a proton-decoupled spectrum.

-

Number of Scans (NS): 1024 to 4096 scans, due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 220-240 ppm (centered around 120-130 ppm).

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with the numbering of proton and carbon atoms for NMR assignment.

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 4,6-Dichloropyridin-3-amine

For Immediate Release

[City, State] – [Date] – This whitepaper provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,6-Dichloropyridin-3-amine, a key building block in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of heterocyclic compounds.

Introduction

This compound (C₅H₄Cl₂N₂) is a substituted pyridine with a molecular weight of 163.00 g/mol .[1][2][3] Understanding its behavior under mass spectrometric analysis is crucial for its identification and for tracking its presence in complex reaction mixtures. Due to the absence of publicly available mass spectral data for this specific compound, this guide presents a theoretically derived fragmentation pathway based on established principles of mass spectrometry and analysis of structurally similar compounds, such as 3-aminopyridine and 2,6-dichloropyridine.[4][5][6]

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization mass spectrometry of this compound is expected to produce a characteristic molecular ion peak and a series of fragment ions resulting from the successive loss of functional groups and cleavage of the pyridine ring. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.

Molecular Ion

The molecular ion ([M]⁺) of this compound is predicted to appear at a mass-to-charge ratio (m/z) of 162, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak (containing one ³⁷Cl) and M+4 peak (containing two ³⁷Cl atoms) will have relative intensities of approximately 65% and 10% of the M peak, respectively.

Key Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to proceed through several key pathways:

-

Loss of a Chlorine Atom: The initial loss of a chlorine radical (•Cl) from the molecular ion is a common fragmentation pathway for chlorinated aromatic compounds. This would result in a fragment ion at m/z 127.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the ring, leading to the formation of a pyrrole-like radical cation.

-

Loss of an Amino Group: While less common for aromatic amines, the loss of the amino group (•NH₂) or ammonia (NH₃) could also occur.

These initial fragmentation steps are followed by further rearrangements and cleavages of the heterocyclic ring, leading to a series of smaller fragment ions.

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound under electron ionization.

| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment | Comments |

| 162/164/166 | Molecular Ion | [C₅H₄Cl₂N₂]⁺ | Characteristic isotopic pattern for two chlorine atoms. |

| 127/129 | [M - Cl]⁺ | [C₅H₄ClN₂]⁺ | Loss of a chlorine radical. Isotopic pattern for one chlorine atom. |

| 99/101 | [M - Cl - HCN]⁺ | [C₄H₃ClN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment. |

| 92 | [M - Cl - Cl]⁺ | [C₅H₄N₂]⁺ | Loss of the second chlorine atom. |

| 72 | [C₃H₂N]⁺ | Azacyclobutadienyl cation | Result of ring fragmentation. |

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for obtaining an electron ionization mass spectrum of a solid organic compound is provided below.

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

For GC-MS analysis, inject 1 µL of the solution into the GC inlet.

-

For direct insertion probe analysis, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

Mass Spectrometry Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-300

Visualization of the Proposed Fragmentation Pathway

The logical flow of the predicted fragmentation of this compound is illustrated in the following diagram, generated using the DOT language.

A proposed fragmentation pathway for this compound under EI-MS.

Conclusion

This technical guide provides a foundational understanding of the likely mass spectrometric fragmentation behavior of this compound. The predicted fragmentation pathways and the resulting fragment ions offer a valuable reference for researchers working with this compound. Experimental verification of this proposed fragmentation pattern is encouraged to further solidify the understanding of this molecule's properties.

References

- 1. This compound , 97% , 7321-93-9 - CookeChem [cookechem.com]

- 2. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-dichloropyridine CAS#: 116632-24-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopyridine [webbook.nist.gov]

FT-IR Analysis of 4,6-Dichloropyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4,6-Dichloropyridin-3-amine. This compound is a valuable building block in medicinal chemistry, and understanding its structural features through vibrational spectroscopy is crucial for quality control, reaction monitoring, and drug development processes. This document outlines a detailed experimental protocol for FT-IR analysis, presents a comprehensive table of expected vibrational frequencies with their assignments, and illustrates the analytical workflow.

Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds.[1][2] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectrum that can be used for identification, purity assessment, and structural elucidation.[2] For a molecule like this compound, FT-IR is instrumental in confirming the presence of key functional groups such as the amine (N-H), carbon-chlorine (C-Cl) bonds, and the pyridine ring system (C=C and C=N bonds).

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The following protocol details the steps for acquiring an FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples due to its reliability and the transparency of KBr in the mid-infrared region.[3]

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu)

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample.[4]

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.[4] The sample concentration should be between 0.5% and 1% by weight.[5]

-

Grind the KBr in the agate mortar to a fine powder. It is crucial to work quickly to minimize moisture absorption from the atmosphere.[4]

-

Add the this compound sample to the KBr powder in the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[3]

-

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the sample. A typical spectral range is 4000-400 cm⁻¹.[2]

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added.

-

Data Presentation: Vibrational Frequencies of Functional Groups

The precise, experimentally determined FT-IR spectrum for this compound is not widely published. However, a comprehensive analysis of its structural isomer, 4-amino-2,6-dichloropyridine (ADCP), using Density Functional Theory (DFT) calculations and experimental measurements provides a reliable approximation for the expected vibrational frequencies.[6] The following table summarizes these frequencies and their assignments, which are expected to be very similar for this compound due to the presence of the same functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (Observed for ADCP[6]) | Notes |

| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) | 3400 - 3250 | Primary amines typically show two distinct bands in this region.[7] These are usually sharp to medium in intensity. |

| N-H Bending (Scissoring) | Amine (-NH₂) | 1650 - 1580 | This band is characteristic of primary amines and can sometimes be mistaken for a C=C stretching vibration.[7] |

| C=C and C=N Stretching | Pyridine Ring | 1600 - 1400 | Aromatic and heteroaromatic rings exhibit several bands in this region due to complex ring stretching vibrations. |

| C-N Stretching | Aromatic Amine | 1335 - 1250 | The stretching vibration of the bond connecting the amine group to the aromatic ring.[7] |

| C-H In-plane Bending | Pyridine Ring | 1300 - 1000 | Vibrations of the hydrogen atoms attached to the pyridine ring within the plane of the ring. |

| C-Cl Stretching | Chloro-aromatic | 800 - 600 | The position of the C-Cl stretching band can be influenced by the substitution pattern on the aromatic ring. For di-substituted pyridines, bands can appear in this range. |

| C-H Out-of-plane Bending | Pyridine Ring | 900 - 675 | These bands are often strong and their positions are indicative of the substitution pattern on the aromatic ring. |

Disclaimer: The data presented is for the structural isomer 4-amino-2,6-dichloropyridine and serves as a close approximation for this compound. Actual peak positions may vary slightly.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final data interpretation and reporting.

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound in a research and drug development setting. By following a standardized experimental protocol, researchers can obtain high-quality spectra that provide clear evidence for the presence of the key amine, chloro, and pyridine functionalities. The provided data, based on a closely related isomer, offers a robust framework for the interpretation of these spectra. This technical guide serves as a comprehensive resource for scientists and professionals working with this important chemical entity.

References

- 1. eag.com [eag.com]

- 2. rtilab.com [rtilab.com]

- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. youtube.com [youtube.com]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4,6-Dichloropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridin-3-amine is a halogenated aminopyridine derivative. The precise arrangement of its atoms in the solid state (crystal structure) and the specific bond lengths, bond angles, and dihedral angles (molecular geometry) are fundamental to understanding its physicochemical properties, reactivity, and potential interactions with biological targets. This information is critical for rational drug design, polymorphism screening, and formulation development. This document details the standard methodologies for obtaining and analyzing this structural data.

Crystal Structure Determination (Experimental Approach)

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. This technique provides precise information about the unit cell dimensions, space group, and atomic positions within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for single-crystal X-ray diffraction involves the following key steps:

-

Crystal Growth: High-quality single crystals of this compound are required. This is often the most challenging step and may involve screening various solvents, temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization. The ideal crystal for X-ray diffraction studies is typically 0.1–0.3 mm in each dimension.[1]

-

Crystal Mounting and Screening: A suitable crystal is selected under a microscope and mounted on a goniometer head. The quality of the crystal is then assessed by exposing it to an X-ray beam to observe the diffraction pattern.[1]

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.[2] The diffracted X-rays are recorded by a detector, capturing both the position and intensity of thousands of reflections.[3]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit, resulting in a detailed and accurate molecular structure.[3]

Crystal Data for this compound

As of the date of this publication, experimental crystal data for this compound is not available in the Cambridge Structural Database (CSD) or other publicly accessible literature. The following table is a template for the data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Formula Weight | 163.01 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z (molecules per unit cell) | Data not available |

| Calculated Density | Data not available g/cm³ |

| Absorption Coefficient | Data not available mm⁻¹ |

| Temperature | Data not available K |

| Wavelength | Data not available Å |

Molecular Geometry Determination (Computational Approach)

In the absence of experimental data, computational chemistry methods, particularly Density Functional Theory (DFT), can be used to predict the molecular geometry of a compound with a high degree of accuracy.

Computational Protocol: Density Functional Theory (DFT)

A standard protocol for calculating the optimized molecular geometry of this compound would involve the following:

-

Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized using a DFT method. A common and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is typically paired with a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this type. The optimization process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the structure is a stable equilibrium geometry.

-

Data Analysis: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

Predicted Molecular Geometry of this compound

A comprehensive search of the scientific literature did not yield a computational study that reported the optimized molecular geometry for this compound. The tables below are templates for the data that would be obtained from a DFT calculation.

Table of Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C4-Cl | Data not available |

| C6-Cl | Data not available |

| N3-C3 | Data not available |

| C-C (ring) | Data not available |

| C-N (ring) | Data not available |

| N-H | Data not available |

Table of Predicted Bond Angles

| Angle | Predicted Angle (°) |

| Cl-C4-C3 | Data not available |

| Cl-C4-C5 | Data not available |

| Cl-C6-N1 | Data not available |

| Cl-C6-C5 | Data not available |

| C2-N3-C3 | Data not available |

| C-N-C (ring) | Data not available |

| C-C-C (ring) | Data not available |

| H-N-H | Data not available |

Visualizations of Methodological Workflows

The following diagrams illustrate the standard workflows for determining crystal structure and molecular geometry.

References

Navigating the Solubility Landscape of 4,6-Dichloropyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridin-3-amine is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in common organic solvents is a fundamental prerequisite for successful reaction design, optimization of purification processes, and the development of suitable formulation strategies. This technical guide provides an in-depth overview of the available solubility information for this compound, alongside a detailed experimental protocol for its determination, empowering researchers to generate precise solubility data tailored to their specific laboratory conditions.

While comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information can be gleaned from various sources. This guide summarizes the existing qualitative data and presents a robust methodology for its quantitative assessment.

Solubility Profile of this compound

Due to a lack of specific quantitative studies on this compound, the following table compiles qualitative solubility information and data for structurally similar compounds to provide general guidance. Researchers should consider this information as a starting point for solvent selection in their experimental work. For a related compound, 2,4-dichloro-3-aminopyridine, it is noted to be soluble in alcohol and ether organic solvents.[1]

| Solvent Classification | Solvent | Qualitative Solubility of Isomers/Related Compounds |

| Alcohols | Methanol | Soluble[2][3] |

| Ethanol | Soluble[4] | |

| Ethers | Diethyl Ether | Slightly Soluble[4] |

| Ketones | Acetone | Soluble[4] |

| Esters | Ethyl Acetate | Used as an extraction solvent[1][5] |

| Aprotic Solvents | Chloroform | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] | |

| Hydrocarbons | Benzene | Soluble[4] |

| Ligroine | Used for recrystallization, implying lower solubility[5] | |

| Aqueous | Water | Slightly Soluble[4] |

Note: The solubility of a compound is highly dependent on temperature. The information presented above is generally based on standard laboratory conditions.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used and reliable isothermal shake-flask method.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

a. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Securely cap the vials to prevent solvent evaporation.[6]

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[6]

b. Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the analytical range of the chosen detection method.[6]

c. Quantification:

-

Chromatographic Method (HPLC - Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.[6]

-

-

Spectroscopic Method (UV-Vis):

-

This method is suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance.

-

Follow the same procedure as for HPLC to generate a calibration curve based on absorbance at a specific wavelength.

-

Determine the concentration of the diluted sample from the calibration curve.

-

d. Calculation of Solubility: The solubility (S) can be calculated using the following formula:

S (g/L) = Concentration from calibration curve (g/L) × Dilution factor

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse in the current literature, this guide provides a framework for its systematic determination. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data, which is indispensable for advancing synthetic and developmental projects involving this important chemical intermediate. The provided qualitative information serves as a valuable starting point for solvent screening, and the visualized workflow offers a clear and concise overview of the experimental procedure.

References

- 1. 2,4-DICHLORO-3-AMINOPYRIDINE | 173772-63-9 [chemicalbook.com]

- 2. 4-AMINO-2,6-DICHLORO-3-NITROPYRIDINE CAS#: [m.chemicalbook.com]

- 3. 4-AMINO-2,6-DICHLORO-3-NITROPYRIDINE [m.chemicalbook.com]

- 4. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4,6-DICHLORO-PYRIDIN-3-YLAMINE | 7321-93-9 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Dichlorinated Aminopyridines: A Case Study on 4-Amino-3,5-dichloropyridine

To the esteemed researcher,

This document addresses your request for a comprehensive technical guide on the theoretical and computational studies of 4,6-Dichloropyridin-3-amine . Following an extensive search of scientific literature and chemical databases, we must report that there are currently no specific theoretical and computational studies published for this particular isomer.

However, to provide a relevant and detailed technical resource, this guide presents an in-depth analysis of a closely related structural isomer, 4-Amino-3,5-dichloropyridine (ADCP) . A recent study has detailed its crystal structure, intermolecular interactions, and computational analysis, offering valuable insights into the molecular properties of dichlorinated aminopyridines. The methodologies and findings presented herein serve as a robust framework for potential future studies on this compound.

Introduction to 4-Amino-3,5-dichloropyridine (ADCP)

4-Amino-3,5-dichloropyridine is a halogenated pyridine derivative of significant interest in medicinal and synthetic organic chemistry.[1][2][3] Its potential applications as an antimicrobial and anti-cancer agent underscore the importance of understanding its structural and electronic properties to inform the design of new therapeutic agents.[1][2][3] This guide focuses on a detailed examination of its solid-state structure and the non-covalent interactions that govern its crystal packing, as elucidated by single-crystal X-ray diffraction and supported by computational methods.[1][2][3]

Crystal Structure and Intermolecular Interactions

The solid-state architecture of ADCP is characterized by a network of non-covalent interactions that dictate the molecular packing. The crystal structure was determined by single-crystal X-ray diffraction, revealing a planar molecule with specific bonding parameters.[1][2][3]

Molecular Geometry

The key bond angle of C1—N1—C5 is 116.4 (5)°, which is indicative of the sp² hybridization of the nitrogen atom within the pyridine ring.[1][3] This deviation from the ideal 120° angle is attributed to the steric strain from the lone pair of electrons on the nitrogen atom, which also contributes to the molecule's weak basicity.[1][3]

Supramolecular Assembly

The crystal packing of ADCP is dominated by a combination of hydrogen bonds, π–π stacking, and halogen–π interactions, which together form a stable supramolecular structure.[1][2][3][4][5][6]

-

N—H···N Hydrogen Bonding: The most significant interaction is a strong N—H···N hydrogen bond between the amino group (N2) of one molecule and the pyridine ring nitrogen (N1) of an adjacent molecule. This interaction links the molecules into supramolecular chains extending along the b-axis.[1][2][3][6]

-

Offset π–π Stacking: These chains are further interconnected by offset π–π stacking interactions between the pyridine rings of neighboring molecules.[1][2][4][5][6] The distance between the centroids of the interacting rings is 3.8638 (19) Å, with a perpendicular distance of 3.4954 (12) Å and a slip angle of 25.2°.[1]

-

Halogen–π Interactions: The crystal structure is also consolidated by halogen–π interactions, with a Cl···π distance of 3.9375 (17) Å, further enhancing the cohesion of the molecular assembly.[1][6]

Computational Analysis of Intermolecular Interactions

To quantify the contributions of various intermolecular forces to the crystal's stability, Hirshfeld surface analysis and energy framework calculations were performed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[1][2][3] The analysis of ADCP reveals the percentage contributions of different contacts to the overall crystal packing.

| Intermolecular Contact | Contribution (%) |

| Cl···H/H···Cl | 40.1 |

| H···H | 15.7 |

| N···H/H···N | 13.1 |

| C···H/H···C | 7.3 |

| Cl···Cl | 7.1 |

| C···C | 6.8 |

| N···C/C···N | 4.9 |

| Cl···C/C···Cl | 3.8 |

Table 1: Percentage contributions of intermolecular contacts in the crystal packing of 4-Amino-3,5-dichloropyridine, as determined by Hirshfeld surface analysis.[1][2][3]

Energy Framework Analysis

Energy framework analysis provides a quantitative measure of the different energy components contributing to the stability of the crystal lattice. The calculations were performed using the CE-B3LYP/6–31G(d,p) method.[1][2][3][4][5][6] The analysis indicates that Coulombic (electrostatic) interactions are the most significant contributors to the total energy and crystal packing, more so than dispersion forces.[3]

| Energy Component | Description |

| Electrostatic Energy | Arises from the interaction of the charge distributions of the molecules. |

| Polarization Energy | The energy of induction arising from the distortion of the molecular electron density. |

| Dispersion Energy | Arises from instantaneous fluctuations in the electron density. |

| Repulsion Energy | The short-range repulsive energy due to the Pauli exclusion principle. |

Table 2: Components of interaction energy calculated in the energy framework analysis.[3][6]

Experimental and Computational Protocols

Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine

-

Synthesis: 4-Amino-3,5-dichloropyridine (0.04075 mg) was dissolved in 20 ml of water.[1][2]

-

Crystallization: The solution was heated over a water bath for 20 minutes at 353 K and then allowed to cool slowly to room temperature. Colorless crystals suitable for X-ray diffraction were obtained after several days.[1][2]

Single-Crystal X-ray Diffraction

The crystal structure of ADCP was determined using a single-crystal X-ray diffractometer. The data collection and structure refinement details are summarized in the original research publication.[3]

Computational Methodology

-

Hirshfeld Surface Analysis: This analysis was performed to visualize and quantify the intermolecular interactions. The normalized contact distance (d_norm) was mapped on the Hirshfeld surface to identify key interactions.[1][3] Two-dimensional fingerprint plots were generated to show the percentage contribution of each type of intermolecular contact.[1]

-

Energy Framework Analysis: The total interaction energy was calculated as the sum of electrostatic, polarization, dispersion, and repulsion energies. These calculations were performed using the CE-B3LYP/6–31G(d,p) basis set as implemented in Crystal Explorer 17.5.[1][3][6] The monomer wavefunctions were scaled (k_ele = 1.057, k_pol = 0.740, k_dis = 0.871, and k_rep = 0.618) to accurately reproduce the counterpoise-corrected energies.[3][6]

Visualizing the Computational Workflow

The logical flow for the computational analysis of intermolecular interactions in crystalline solids can be visualized as follows:

Conclusion and Future Directions

While a detailed theoretical and computational study on this compound is not yet available, the comprehensive analysis of its isomer, 4-Amino-3,5-dichloropyridine, provides a valuable blueprint for future research. The experimental and computational methodologies detailed in this guide can be directly applied to investigate the structural and electronic properties of this compound. Such studies are crucial for understanding its chemical reactivity, potential biological activity, and for the rational design of novel derivatives with enhanced therapeutic properties. It is recommended that future work on this compound includes single-crystal X-ray diffraction to determine its solid-state structure, followed by detailed computational analysis, including Hirshfeld surface and energy framework calculations, to elucidate the nature and strength of its intermolecular interactions.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 4,6-Dichloropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyridin-3-amine is a halogenated aminopyridine derivative with significant potential in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing chlorine atoms and the electron-donating amino group on the pyridine ring, impart a unique combination of reactivity and electronic properties. This guide provides a comprehensive overview of the chemical behavior and electronic characteristics of this compound, offering valuable insights for its application in the synthesis of novel compounds. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs and computational chemistry principles to provide a thorough analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| CAS Number | 7321-93-9 | [1] |

| Appearance | Pale brown powder | [1] |

| Melting Point | 80-81 °C | [1] |

| Boiling Point | 290.8±35.0 °C (Predicted) | [1] |

| pKa | 0.72±0.10 (Predicted) | [1] |

Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. A typical computational workflow to determine the electronic properties of this compound is outlined below.

Based on DFT calculations (B3LYP/6–31G(d,p)) for the related isomer, 4-amino-3,5-dichloropyridine, the following insights can be drawn and extrapolated to this compound[2]:

-

HOMO: The HOMO is likely to be localized on the aminopyridine ring, with significant contributions from the nitrogen atom of the amino group and the π-system of the pyridine ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

-

LUMO: The LUMO is expected to be distributed over the pyridine ring, with contributions from the carbon atoms attached to the chlorine atoms. The energy of the LUMO reflects the molecule's ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

For 4-amino-3,5-dichloropyridine, the total interaction energy in the crystal structure is significantly influenced by Coulombic (electrostatic) interactions, suggesting a polar nature which is also expected for this compound.[2]

Reactivity

The reactivity of this compound is governed by the interplay of the amino and chloro substituents on the pyridine ring.

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom activates these positions towards attack by nucleophiles.

A generalized workflow for a nucleophilic aromatic substitution reaction is as follows:

Suzuki-Miyaura Cross-Coupling

The chloro substituents also enable participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of various aryl and heteroaryl groups.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is illustrated below:

Reactions of the Amino Group

The primary amino group at the 3-position can undergo various reactions typical of aromatic amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of functional groups.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Spectroscopic Data (Comparative Analysis)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amino protons. The chemical shifts will be influenced by the positions of the chloro and amino groups.

| Compound | H-2 (ppm) | H-5 (ppm) | NH₂ (ppm) | Solvent |

| This compound (Predicted) | ~8.0-8.2 (s) | ~7.2-7.4 (s) | ~4.0-5.0 (br s) | CDCl₃ |

| 4-Amino-2,6-dichloropyridine [3] | 6.60 (s) | 6.60 (s) | 7.65 (s) | DMSO-d₆ |

| 3-Aminopyridine [4] | 8.08 (d) | 7.03 (m) | 3.89 (s) | CDCl₃ |

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached substituents.

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |

| This compound (Predicted) | ~145-150 | ~125-130 | ~140-145 | ~115-120 | ~145-150 | CDCl₃ |

| 4-Amino-2,6-dichloropyridine [3] | 158.1 | 106.0 | 148.7 | 106.0 | 158.1 | DMSO-d₆ |

FT-IR Spectroscopy

The FT-IR spectrum is useful for identifying the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |

| N-H stretching (amino group) | 3300-3500 (two bands) |

| C=C and C=N stretching (aromatic ring) | 1400-1600 |

| C-Cl stretching | 700-850 |

Experimental Protocols

The following are generalized experimental protocols for key reactions involving chloro- and amino-substituted pyridines and pyrimidines, which can be adapted for this compound.

Synthesis of this compound from 4,6-Dichloronicotinamide[1]

-

Dissolve sodium hydroxide in water and cool the solution in an ice bath.

-

Add bromine dropwise to the cold sodium hydroxide solution and stir for 15 minutes.

-

Slowly add a solution of 4,6-dichloronicotinamide in 1,4-dioxane to the bromine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate-hexane).

General Procedure for Nucleophilic Aromatic Substitution[5]

-

In a reaction vial, combine this compound (1 equivalent), the desired nucleophile (1.1-1.5 equivalents), and anhydrous potassium carbonate (2-3 equivalents) in an appropriate solvent such as DMF or NMP.

-

Seal the vial and heat the reaction mixture at a suitable temperature (e.g., 80-140 °C) for several hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired product.

General Procedure for Suzuki-Miyaura Cross-Coupling[6][7]

-

To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a versatile building block with a rich and tunable reactivity profile. The presence of two reactive chlorine atoms and a nucleophilic amino group on the pyridine core allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive framework for understanding its electronic properties and reactivity based on comparative analysis and established chemical principles. The provided experimental protocols offer a starting point for researchers to explore the synthetic utility of this promising compound. Further experimental and computational studies are encouraged to fully elucidate the properties and potential of this compound.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 4,6-Dichloropyridin-3-amine Derivatives

For Immediate Release

[City, State] – December 28, 2025 – The 4,6-Dichloropyridin-3-amine core has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities associated with this scaffold, including its promising applications in oncology, immunology, and infectious diseases. The strategic placement of reactive chlorine atoms and an amino group on the pyridine ring allows for diverse chemical modifications, leading to a wide array of derivatives with significant biological potential.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents. The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy due to their ability to interfere with signaling pathways that control cell growth and proliferation. While specific quantitative data for direct derivatives of this compound are still emerging, related pyridine-containing compounds have shown significant efficacy. For instance, certain pyridine-urea derivatives have exhibited potent in vitro anti-proliferative activity against breast cancer cell lines.

One such derivative demonstrated an IC50 value of 0.22 µM against the MCF-7 breast cancer cell line after a 48-hour treatment, indicating high potency.[1] Another related compound, a tetralin-substituted α,β-unsaturated ketone, showed an IC50 of 3.5 µg/mL against the HeLa cervical carcinoma cell line.[2] These findings underscore the potential of the broader pyridine scaffold in developing effective anticancer therapeutics.

Quantitative Anticancer Activity Data

| Compound Class | Cell Line | IC50 Value | Reference |

| Pyridine-Urea Derivative | MCF-7 (Breast) | 0.22 µM (48h) | [1] |

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 µM | [3] |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 µM | [3] |

| Tetralin-yl-α,β-unsaturated ketone (3a) | HeLa (Cervical) | 3.5 µg/mL | [2] |

| Tetralin-yl-α,β-unsaturated ketone (3a) | MCF7 (Breast) | 4.5 µg/mL | [2] |

| Imidazo[1,2-a]pyrimidine derivative (6a) | MCF-7 (Breast) | 14.36 µM | [4] |

Kinase Inhibitory Activity: A Key Mechanism in Cancer Therapy

The pyridine nucleus is a key structural motif in numerous kinase inhibitors.[5] These compounds often function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The inhibition of these kinases disrupts downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

While specific IC50 values for direct derivatives of this compound are not yet widely published, the broader class of pyridine derivatives has shown significant promise. For example, a pyridine-urea compound inhibited VEGFR-2 with an IC50 value of 3.93 µM.[1] The development of potent and selective kinase inhibitors remains a primary focus for compounds derived from this scaffold.

Quantitative Kinase Inhibitory Activity Data

| Compound Class | Kinase Target | IC50 Value (nM) | Reference |

| Pyridine-Urea Derivative | VEGFR-2 | 3,930 | [1] |

| Benzoxazole Derivative (6) | VEGFR-2 | 60.83 | [6] |

| Benzoxazole Derivative (10) | VEGFR-2 | 63.61 | [6] |

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key factor in the development of numerous diseases. The this compound scaffold offers a foundation for the synthesis of novel anti-inflammatory agents. The mechanism of action for many anti-inflammatory drugs involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which regulates the expression of cytokines and other inflammatory mediators.

Studies on related heterocyclic compounds have demonstrated significant anti-inflammatory effects. For instance, in the carrageenan-induced rat paw edema model, a widely used assay for acute inflammation, ellagic acid, another heterocyclic compound, showed a dose-dependent reduction in paw edema with an ED50 of 8.41 mg/kg.[7] This highlights the potential of heterocyclic scaffolds, including this compound, in the development of new treatments for inflammatory conditions.

Antimicrobial Potential: Combating Infectious Diseases

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The this compound scaffold is being explored for its potential in developing novel antimicrobial compounds. While specific data for its direct derivatives is limited, related pyridine-containing structures have shown promise. For instance, a series of 4,6-disubstituted-2-amino-3-cyanopyridines demonstrated antimicrobial activity against a range of bacterial and fungal strains.[8][9]

Quantitative Antimicrobial Activity Data (MIC Values)

| Compound Class | Microorganism | MIC Value (mg/mL) | Reference |

| Thiazole Derivative (11) | E. coli | 0.524 | [10] |

| Thiazole Derivative (11) | B. subtilis | 1.249 | [10] |

| Thiazole Derivative (11) | P. aeruginosa | 1.249 | [10] |

| Thiazole Derivative (16) | B. subtilis | 0.78 | [10] |

| Thiazole Derivative (16) | E. coli | 0.78 | [10] |

| Thiazole Derivative (16) | S. abony | 0.78 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are outlines of key experimental protocols used to evaluate the biological activities of compounds derived from the this compound scaffold.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

-

Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Expose the cells to varying concentrations of the test compound for a specified period (e.g., 24 or 48 hours).[13]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[11][13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11] The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Kinase Inhibitory Activity: In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[15][16]

-

Reaction Setup: In a 384-well plate, combine the test compound at various concentrations, recombinant human VEGFR-2 kinase domain, and a suitable peptide substrate in an assay buffer.[15]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.[15]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.[15][16]

-

Signal Detection: Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).[15]

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[17][18][19][20]

-

Animal Dosing: Administer the test compound to rats, typically via oral or intraperitoneal injection, at a predetermined time before inducing inflammation.[18]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar tissue of the right hind paw of each rat.[7][18]

-

Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.[23]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[24]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[21][22]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21] This can be determined by visual inspection or by measuring the optical density.

Signaling Pathway Visualizations

The biological activities of this compound derivatives are often mediated through their effects on key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these critical pathways.

Caption: Simplified EGFR signaling pathway and the point of inhibition by kinase inhibitors.

Caption: Overview of the MAPK signaling cascade, a common target for anticancer drugs.

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds with the potential to address unmet medical needs in oncology, inflammatory diseases, and infectious diseases. Further research, including extensive structure-activity relationship (SAR) studies and the elucidation of specific molecular targets, will be crucial in realizing the full therapeutic potential of this versatile chemical scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. youtube.com [youtube.com]

- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. MTT assay protocol | Abcam [abcam.com]